IPTG
Overview
Description
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent . This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . It is therefore used to induce protein expression where the gene is under the control of the lac operator .
Synthesis Analysis
IPTG-induced high protein expression has been used for whole-cell biosynthesis . The optimal induction conditions for E. coli GluDH-FDH were 0.2 mM IPTG, induction for 19 h at 28°C . The 200 mM D-PPT was biocatalyzed by E. coli DAAO-CAT for 4 h with a space-time yield of 9.0 g·L −1 ·h −1 and a conversion rate of over 99.0% .
Molecular Structure Analysis
IPTG contains a total of 33 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .
Chemical Reactions Analysis
IPTG has been a favored approach for recombinant protein expression using Escherichia coli as a heterologous host for more than six decades . Gene expression under lac operon regulation is tightly correlated with intracellular IPTG concentration due to allosteric regulation of the lac repressor protein (lacY) .
Scientific Research Applications
1. Fusion Protein Research
IPTG is utilized in gene engineering research, specifically for the expression of fusion proteins. Zhao et al. (2011) demonstrated the use of IPTG in inducing the expression of a fusion protein comprising human tumor necrosis factor-alpha, matrix metalloproteinase 1, and foldon sequence in Rosetta2. This research offers foundational insights for further scientific exploration and potential clinical applications (Zhao et al., 2011).
2. Synthetic Biology and Material Science
In synthetic biology and materials science, IPTG is integrated into biomaterials to create 3D microenvironments. These environments can control cellular events both intrinsically and extrinsically. Deans et al. (2012) engineered biomaterials to present IPTG, enabling activation of genetic circuits in vitro and in vivo. This approach is significant for studying cellular regulatory processes and has therapeutic implications (Deans et al., 2012).
3. Optogenetic Control in Biotechnological Applications
Optogenetics, a field combining optics and genetics, leverages IPTG for innovative control mechanisms. Lalwani et al. (2020) developed OptoLAC circuits for regulating the lac operon using blue light instead of IPTG. This method enhances control over gene expression, impacting metabolic engineering and recombinant protein production. The ability to switch from chemical to light control opens new avenues in biotechnology (Lalwani et al., 2020).
4. Bacterial Communication and Computation
IPTG plays a role in creating artificial communication systems between bacteria. Weitz et al. (2014) utilized IPTG in a study where E. coli bacteria were compartmentalized within microemulsion droplets. This innovative approach enables the study of gene expression dynamics and artificial pattern formation, with potential applications in distributed computing and synthetic biology (Weitz et al., 2014).
5. Gene Expression and Protein Production Optimization
In microbiology, IPTG is essential for optimizing gene expression and protein production. Fernandez et al. (2010) developed a reliable method for determining IPTG concentration in E. coli cultures, which is crucial for the overexpression of recombinant proteins. This research provides a foundational methodology for enhancing protein production in bacterial systems (Fernandez et al., 2010)
Safety And Hazards
Future Directions
Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression . For example, if kcat were reduced whilst KM was increased, active transport of IPTG across the cytoplasmic membrane would be reduced, thereby lessening the metabolic burden on the cell and expediting accumulation of recombinant protein .
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-NXRLNHOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041052 | |
Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of sulfur; [Promega MSDS] | |
Record name | Isopropyl beta-D-thiogalactopyranoside | |
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URL | https://haz-map.com/Agents/14991 | |
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Product Name |
Isopropyl-beta-D-thiogalactopyranoside | |
CAS RN |
367-93-1 | |
Record name | Isopropyl β-D-thiogalactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyl thiogalactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |
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Record name | Isopropyl beta-D-thiogalactopyranoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01862 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl-β-D-thiogalactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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